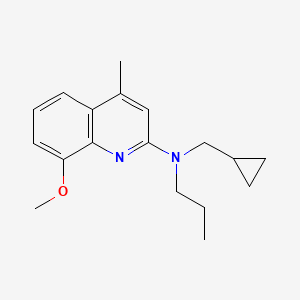
4-butoxy-N-(2-ethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(2-ethylphenyl)benzamide, also known as BPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BPEB is a member of the benzamide family of compounds and is often used as a reference compound in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of specific neurotransmitters. 4-butoxy-N-(2-ethylphenyl)benzamide has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and the induction of sleep. 4-butoxy-N-(2-ethylphenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4-butoxy-N-(2-ethylphenyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anticonvulsant and analgesic effects in animal models. 4-butoxy-N-(2-ethylphenyl)benzamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 4-butoxy-N-(2-ethylphenyl)benzamide has been shown to induce sleep and reduce anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-N-(2-ethylphenyl)benzamide has several advantages for use in lab experiments. It is a well-established compound with a reliable synthesis method. 4-butoxy-N-(2-ethylphenyl)benzamide is also readily available and can be obtained in high purity and yield. However, 4-butoxy-N-(2-ethylphenyl)benzamide has some limitations for use in lab experiments. It has a low water solubility, which can make it difficult to administer in certain experimental setups. Additionally, 4-butoxy-N-(2-ethylphenyl)benzamide has a short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-butoxy-N-(2-ethylphenyl)benzamide. One area of interest is the development of new drugs based on the structure of 4-butoxy-N-(2-ethylphenyl)benzamide. Another area of interest is the investigation of the mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide. Further research is needed to fully understand the biochemical and physiological effects of 4-butoxy-N-(2-ethylphenyl)benzamide and its potential applications in medicinal chemistry.
Conclusion
In conclusion, 4-butoxy-N-(2-ethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. 4-butoxy-N-(2-ethylphenyl)benzamide has a reliable synthesis method and has been shown to exhibit a wide range of biological activities. Further research is needed to fully understand the mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide and its potential applications in drug development.
Synthesemethoden
The synthesis of 4-butoxy-N-(2-ethylphenyl)benzamide is a multi-step process that involves the reaction of 2-ethylphenol with butyl bromide to form 4-butoxy-2-ethylphenol. This intermediate is then reacted with phosgene and ammonia to form 4-butoxy-N-(2-ethylphenyl)benzamide. The synthesis of 4-butoxy-N-(2-ethylphenyl)benzamide is a well-established method, and the compound can be obtained in high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(2-ethylphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. 4-butoxy-N-(2-ethylphenyl)benzamide has also been investigated for its potential use as a reference compound in the development of new drugs.
Eigenschaften
IUPAC Name |
4-butoxy-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-5-14-22-17-12-10-16(11-13-17)19(21)20-18-9-7-6-8-15(18)4-2/h6-13H,3-5,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKNVSLHABTXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-ethylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5084564.png)
![5-amino-1-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5084570.png)

![N-(2-{[4-(acetylamino)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5084575.png)

![3-(2-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5084586.png)



![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5084633.png)
![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)


